(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid

Catalog No.
S961217
CAS No.
1262802-59-4
M.F
C23H25NO4
M. Wt
379.456
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

1262802-59-4

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid

IUPAC Name

(2R)-3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C23H25NO4

Molecular Weight

379.456

InChI

InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m1/s1

InChI Key

NVZVRXJTMCMDNR-OAQYLSRUSA-N

SMILES

C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

FMoc-(R)-2-aMino-3-cyclopentylpropanoic acid
  • Potential applications based on structure: The presence of the "Fmoc" (Fluorenylmethoxycarbonyl) group suggests this molecule might be a building block for peptide synthesis. Fmoc is a common protecting group used in solid-phase peptide synthesis (SPPS) for the amino acid at the N-terminus []. The cyclopentyl moiety could potentially contribute specific properties to the resulting peptide.
  • Search for related structures: Examining scientific databases like PubChem or searching for similar molecules might reveal related research areas. For instance, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid (Fmoc-D-Cha-OH) is a known compound with applications in peptide synthesis [].

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid) is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of peptide-based drugs. The presence of the fluorenyl group enhances the compound's stability and solubility, making it suitable for various biological applications.

Typical of amino acids and their derivatives. Key reactions include:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, essential in protein synthesis.
  • Hydrolysis: Under acidic or basic conditions, the ester bond in the fluorenylmethoxycarbonyl group can be hydrolyzed, releasing the free amine and carboxylic acid.
  • Decarboxylation: In certain conditions, the carboxylic acid can undergo decarboxylation, potentially altering the biological activity of the compound.

These reactions are crucial for understanding how (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid can be utilized in synthetic pathways for drug development or modification.

The biological activity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid is primarily linked to its structural features that allow it to interact with biological targets. Studies have indicated that compounds with similar structures may exhibit:

  • Antimicrobial Activity: Potential effectiveness against various bacterial strains.
  • Antitumor Properties: Ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects: Possible benefits in neurodegenerative conditions due to structural similarities with known neuroprotective agents.

The precise biological activity can vary significantly based on the specific modifications made to the core structure.

Several synthetic routes have been developed for producing (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid:

  • Fmoc Protection: The initial step often involves protecting the amine group using Fmoc chemistry, which enhances stability during subsequent reactions.
  • Coupling Reactions: The protected amino acid can be coupled with cyclopentylpropanoic acid derivatives using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Deprotection: After coupling, the Fmoc group can be removed under basic conditions to yield the final product.

These methods highlight the versatility and efficiency of modern organic synthesis techniques in producing complex amino acid derivatives.

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid has several potential applications:

  • Drug Development: As a building block for peptide synthesis, it can be used to create novel therapeutics targeting specific diseases.
  • Research Tool: Useful in studying protein interactions and enzyme mechanisms due to its structural properties.
  • Biotechnology: Potential applications in designing biomaterials or drug delivery systems.

Studies on interaction profiles of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid focus on its binding affinity to various biological targets. Techniques such as:

  • Molecular Docking: Used to predict how this compound interacts with specific proteins or enzymes.
  • In Vitro Assays: Evaluating the biological effects on cell lines to understand its therapeutic potential.

These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1. 2-Amino-3-cyclopentylpropanoic acidCyclopentane ring, amino acid structureAntitumor effectsLacks protective groups
2. Fluorenylmethoxycarbonyl-alanineFmoc protection, simple amino acidPeptide synthesisCommonly used in solid-phase synthesis
3. 4-(Cyclopentane)phenylalanineCyclopentane substitution on phenylalanineNeuroprotective propertiesDirectly involved in neurotransmitter pathways

These compounds illustrate variations in biological activity and structural characteristics that contribute to their uniqueness compared to (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid, emphasizing its potential as a distinctive candidate in drug design and development.

XLogP3

5.2

Wikipedia

3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine

Dates

Modify: 2023-08-15

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